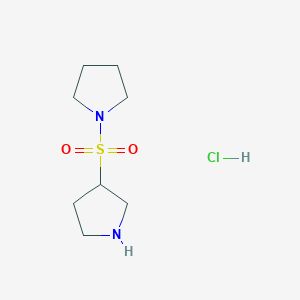

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride

Description

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride is a bicyclic pyrrolidine derivative featuring a sulfonyl group bridging two pyrrolidine rings. The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical and synthetic applications. Sulfonyl-containing pyrrolidines are often employed as intermediates in drug discovery, enzyme inhibitors, or coupling reagents due to their stereochemical rigidity and polar sulfonyl moiety .

Properties

IUPAC Name |

1-pyrrolidin-3-ylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10;/h8-9H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBUKOZHTCGRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding pyrrolidine derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride is characterized by its dual pyrrolidine structure, with a sulfonyl group that enhances its reactivity and binding potential. The presence of the sulfonyl moiety contributes to its biological activity by facilitating interactions with various biological targets.

Drug Discovery and Development

The compound serves as a scaffold in drug discovery due to its ability to form diverse derivatives that can target specific biological pathways. Pyrrolidine derivatives have been extensively studied for their roles as ligands in medicinal chemistry:

- Selective Modulators : Studies indicate that modifications of the pyrrolidine scaffold can lead to selective modulators for various receptors. For instance, certain derivatives have shown potential as selective estrogen receptor degraders (SERDs) for breast cancer treatment .

- PPAR Agonists : Research has demonstrated that pyrrolidine derivatives can act as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds derived from this scaffold have displayed significant agonistic activity, restoring metabolic function in diabetic models .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrrolidine derivatives have yielded promising results. For example, compounds synthesized from the pyrrolidine framework exhibited potent antibacterial activity against various pathogens, including Vibrio cholerae and Bacillus subtilis. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: PPAR Agonist Development

A series of pyrrolidine derivatives were synthesized and evaluated for their PPARα and PPARγ agonistic activities. Notably, compounds with specific stereochemistry demonstrated enhanced efficacy in lowering glucose and triglyceride levels in diabetic mice. The study concluded that structural modifications at the 3 and 4 positions of the pyrrolidine ring significantly influenced biological activity .

Case Study 2: Antibacterial Evaluation

In a study assessing the antibacterial potential of novel spiro-pyrrolidine compounds, several derivatives were tested against a panel of human pathogens. Compounds demonstrated significant zones of inhibition in disc diffusion assays, highlighting their potential as new antimicrobial agents. Molecular docking studies further revealed critical interactions within the active sites of targeted enzymes .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs .

Comparison with Similar Compounds

Structural and Functional Analysis

Sulfonyl Group Variations :

- The target compound’s pyrrolidine-sulfonyl group contrasts with the 4-methylphenylsulfonyl group in 3-(4-Methylphenylsulphonyl)pyrrolidine HCl . The phenyl substituent increases hydrophobicity, whereas the pyrrolidine-sulfonyl group may enhance hydrogen-bonding capacity.

- The indole-based analog (MW: 507.56) in demonstrates how sulfonyl-pyrrolidine integration into larger heterocyclic systems expands applications in medicinal chemistry .

Substituent Effects :

- The trifluoromethoxy group in (3R)-3-(Trifluoromethoxy)pyrrolidine HCl improves metabolic stability and blood-brain barrier penetration, making it valuable for central nervous system (CNS) drug development .

- The bulky naphthyl-methoxy group in ’s compound likely reduces solubility but increases target binding affinity, suggesting use in oncology .

Physicochemical Properties :

Notes and Limitations

- Property predictions (e.g., solubility, reactivity) are inferred from substituent effects and analogous compounds.

- Further experimental validation (e.g., crystallography, kinetic studies) is required to confirm theoretical insights.

Biological Activity

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H16ClN2O2S

- Molecular Weight : 220.74 g/mol

- CAS Number : 1394704-91-6

The compound features a sulfonyl group attached to a pyrrolidine ring, which is known to influence its pharmacological properties.

The biological activity of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride primarily involves interactions with specific biological targets, including enzymes and receptors. The sulfonamide functional group is often associated with various pharmacological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to cognition and memory.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Neuroprotective Effects

Research has demonstrated that compounds similar to 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can provide neuroprotective effects by inhibiting AChE and BChE, thereby enhancing cholinergic neurotransmission. For example, certain derivatives have shown promising results in protecting neuronal cells from oxidative stress induced by hydrogen peroxide .

Case Studies

-

Inhibition of Cholinesterases :

A study evaluated the inhibition potency of various pyrrolidine derivatives on AChE and BChE. The results indicated that certain compounds exhibited IC50 values significantly lower than standard inhibitors like donepezil, suggesting enhanced efficacy in treating Alzheimer's disease . -

Antibacterial Properties :

In vitro evaluations revealed that pyrrolidine derivatives displayed strong antibacterial activity against Mycobacterium tuberculosis, with MIC values indicating potential as novel anti-tuberculosis agents .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride?

- Methodological Answer : The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting pyrrolidine derivatives with sulfonyl chlorides under controlled conditions (e.g., inert atmosphere, low temperature). Computational reaction path searches using quantum chemical calculations can optimize reaction parameters (e.g., solvent, temperature) to minimize side products. Experimental validation should follow, with iterative adjustments based on yield and purity metrics .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm sulfonamide bond formation.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

Cross-reference spectral data with structurally analogous sulfonamide derivatives for validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition via periodic HPLC analysis.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety Data Sheets (SDS) for structurally related pyrrolidine sulfonamides emphasize these precautions .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Methodological Answer : The compound is sparingly soluble in water. Use co-solvents like DMSO (≤5% v/v) or ethanol (≤10% v/v) for biological studies. Adjust pH to 6–7 using phosphate buffers to enhance solubility while avoiding hydrolysis. Pre-saturate solvents with nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide structural modifications.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with activity data.

Tools like Gaussian or ORCA are recommended for these analyses .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR shifts with databases (e.g., PubChem, ChemSpider) for analogous compounds.

- Dynamic NMR Experiments : Resolve conformational equilibria by varying temperature (e.g., 25°C to −40°C).

- X-ray Crystallography : Obtain definitive structural confirmation if ambiguities persist.

Contradictions often arise from tautomerism or solvent effects; systematic elimination of variables is key .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) via factorial design.

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to isolate the product.

Pilot studies at 10% target scale are advised to identify scalability challenges .

Q. How can researchers differentiate between hydrolysis and thermal degradation pathways?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated conditions:

- Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.

- Thermal Stress : 60°C in dry air for 72 hours.

- LC-MS Analysis : Identify degradation products (e.g., free pyrrolidine or sulfonic acid derivatives).

Kinetic modeling (Arrhenius plots) can extrapolate stability under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.